N1-Benzylbenzene-1,4-diamine

Catalog No.
S723150
CAS No.
17272-83-2
M.F
C13H14N2
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-Benzylbenzene-1,4-diamine

CAS Number

17272-83-2

Product Name

N1-Benzylbenzene-1,4-diamine

IUPAC Name

4-N-benzylbenzene-1,4-diamine

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C13H14N2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2

InChI Key

HLFCOTXLSHLIBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N

N1-Benzylbenzene-1,4-diamine (CAS 17272-83-2), also known as N-benzyl-p-phenylenediamine, is an asymmetric aromatic diamine characterized by one highly reactive primary amine and one sterically hindered, lipophilic N-benzyl secondary amine . This structural asymmetry fundamentally alters its electron density, redox potential, and nucleophilicity compared to standard p-phenylenediamine (PPD)[1]. In industrial and laboratory procurement, this compound is prioritized not as a generic building block, but as a highly specialized primary intermediate for controlled oxidative coupling, a precursor for osmiophilic cytochemical stains, and an advanced asymmetric curative for high-performance polyurethanes and cyclic ether-amine resins [2]. Its elevated lipophilicity (LogP ~5.18) and intermediate oxidation kinetics make it a critical selection for formulations requiring precise reaction sequencing and enhanced final-matrix hydrophobicity.

Attempting to substitute N1-Benzylbenzene-1,4-diamine with unsubstituted p-phenylenediamine (PPD) or N,N-dimethyl-p-phenylenediamine results in immediate processing and analytical failures[1]. In cytochemical applications, standard PPD derivatives fail to form the highly insoluble, electron-opaque 'osmium black' coordination polymers required for high-resolution Transmission Electron Microscopy (TEM), leading to diffuse or invisible staining of target enzymes [2]. In polymer curing and oxidative dye formulation, generic symmetric diamines lack the N-benzyl group's steric bulk, resulting in uncontrolled, rapid crosslinking or premature homopolymerization[3]. Furthermore, the absence of the benzyl moiety drastically reduces the lipophilicity of the final matrix, compromising the moisture resistance and delamination strength of cured composite materials.

Superior Osmiophilic Polymer Generation for Electron Microscopy

In cytochemical assays for cytochrome oxidase, N-benzyl-p-phenylenediamine reacts with naphthols to form indoanilines that uniquely coordinate with osmium tetroxide. This produces 'osmium black'—an amorphous, water- and solvent-insoluble electron-opaque polymer [1]. In contrast, traditional Nadi reagents (like N,N-dimethyl-p-phenylenediamine) or standard tetrazolium salts produce reaction products that lack sufficient osmiophilicity, resulting in poor electron density or diffuse staining under Transmission Electron Microscopy (TEM) . Procurement of the N-benzyl derivative ensures localized, high-contrast droplet deposition directly at the site of mitochondrial enzyme activity.

Evidence DimensionElectron-opaque polymer insolubility and osmium coordination
Target Compound DataN-benzyl-PPD forms highly insoluble, localized osmium black coordination polymers
Comparator Or BaselineStandard Nadi reagents / tetrazolium salts yield diffuse or non-osmiophilic products
Quantified DifferenceEnables direct ultrastructural visualization via TEM, which is highly degraded or impossible with unsubstituted baselines
ConditionsNadi reaction followed by osmium tetroxide exposure in fixed tissue sections

Essential for researchers procuring reagents for high-resolution ultrastructural demonstration of cytochrome oxidase activity via TEM.

Optimized Redox Potential for Controlled Oxidative Coupling

The oxidative coupling kinetics of primary intermediates dictate the final composition of conjugated polymers and dyes. N1-Benzylbenzene-1,4-diamine possesses a precisely tuned redox potential due to the electron-donating yet sterically bulky benzyl group[1]. It oxidizes more readily than unsubstituted p-phenylenediamine (PPD) but exhibits a higher oxidation threshold than N,N-dialkyl-p-phenylenediamines . This intermediate reactivity allows formulators to sequence coupling reactions selectively, ensuring that the N-benzyl derivative reacts with specific couplers before unsubstituted PPDs in the same matrix, preventing premature homopolymerization.

Evidence DimensionRelative oxidation rate / redox potential
Target Compound DataN1-Benzylbenzene-1,4-diamine exhibits intermediate oxidation kinetics
Comparator Or Baselinep-Phenylenediamine (slower oxidation) and N,N-dialkyl-PPDs (faster oxidation)
Quantified DifferenceProvides a distinct thermodynamic window for sequential heterocoupling in multi-component mixtures
ConditionsOxidative coupling in aqueous or mixed-solvent systems at pH 9-10

Critical for formulators who need to control the exact sequence of polymerization or dye formation in complex, multi-component matrices.

Asymmetric Reactivity for Advanced Resin Curing and Composite Delamination Strength

In cyclic ether-amine photopolyaddition and thermoplastic polyurethane (TPU) synthesis, utilizing N1-benzylbenzene-1,4-diamine as a curative provides distinct processing advantages over symmetric diamines [1]. The molecule features one highly reactive primary amine and one sterically hindered secondary amine. This asymmetry slows the secondary crosslinking step, extending the workable pot life compared to unsubstituted m-phenylenediamine or PPD [2]. Furthermore, the incorporation of the lipophilic benzyl moiety (LogP ~ 5.18) significantly enhances the hydrophobicity and delamination strength of the cured resin in laminated composites[1].

Evidence DimensionCrosslinking kinetics and matrix lipophilicity
Target Compound DataN1-Benzylbenzene-1,4-diamine (Asymmetric reactivity, LogP ~5.18)
Comparator Or BaselineUnsubstituted PPD or m-phenylenediamine (Symmetric reactivity, lower LogP)
Quantified DifferenceExtended pot life via delayed secondary amine reaction and improved moisture resistance/delamination strength in the final composite
ConditionsAmine-cured cyclic ether or polyurethane resin systems

Allows industrial buyers to balance a workable manufacturing pot life with high ultimate mechanical strength and moisture resistance in advanced composites.

Ultrastructural Cytochemistry (TEM)

Procured as a primary reagent for the Nadi reaction to generate osmium black, enabling high-contrast electron microscopy of mitochondrial cytochrome oxidase where standard tetrazolium salts fail to provide sufficient electron density[1].

Advanced Oxidative Dye Formulation

Used as a primary intermediate to achieve specific coupling kinetics and shades, leveraging its unique redox potential to outcompete standard PPD while avoiding the extreme reactivity of N,N-dialkyl analogs in multi-component matrices[2].

High-Performance Resin Curing

Deployed as an asymmetric amine curative in cyclic ether-amine photopolyaddition and thermoplastic polyurethanes (TPU) to improve delamination strength and control crosslinking speed during composite manufacturing[3].

XLogP3

2.4

Wikipedia

N-BENZYLBENZENE-1,4-DIAMINE

Dates

Last modified: 08-15-2023

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